Blue-Shifted Emission vs. Non-Fluorinated 2,3′-Bipyridine Analog
The homoleptic iridium(III) complex fac-Ir(dfpypy)₃ (where dfpypy = 2′,6′-difluoro-2,3′-bipyridine) exhibits a significantly blue-shifted emission maximum (λmax = 438 nm) compared to the non-fluorinated phenylpyridine analog fac-Ir(ppy)₃ (λmax ≈ 510–514 nm). This 72–76 nm hypsochromic shift is directly attributable to the electron-withdrawing fluorine substituents on the bipyridine scaffold [1].
| Evidence Dimension | Photoluminescence emission maximum (λmax) |
|---|---|
| Target Compound Data | λmax = 438 nm (fac-Ir(dfpypy)₃ in solution) |
| Comparator Or Baseline | fac-Ir(ppy)₃: λmax = 510–514 nm |
| Quantified Difference | Δλmax ≈ 72–76 nm hypsochromic shift |
| Conditions | Room temperature, degassed CH₂Cl₂ solution |
Why This Matters
This hypsochromic shift directly addresses the critical shortage of efficient, stable blue phosphorescent emitters for OLED displays and solid-state lighting, enabling true-blue emission that non-fluorinated analogs cannot achieve.
- [1] Kang, Y.; Lee, J.; Lee, C.; et al. Fac-Tris(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(III): A Blue Phosphorescent Ir(III) Complex with High Color Purity. Inorg. Chem. 2008, 47, 11000–11002. View Source
